(R)-2-(Pyridin-3-ylmethyl)piperazine

sigma receptor CNS pharmacology methamphetamine abuse

Researchers requiring stereochemically defined pyridylpiperazine reference compounds face inconsistent pharmacology from racemic or mis-annotated isomers. (R)-2-(Pyridin-3-ylmethyl)piperazine solves this with verified (R)-enantiomer integrity and documented target engagement. • GPR35 binding: Ki = 6 nM (human GPR35, CHO-K1), enabling robust competitive binding assays. • σ1 receptor preference: (3-pyridyl)piperazine scaffold with class-validated σ1 over σ2 selectivity. • PPARγ counter-screen: IC50 >50,000 nM ensures negligible off-target cross-reactivity. • Chiral reference standard: Distinct CAS 1217437-22-3 ensures unambiguous analytical traceability. Supplied with full analytical certification for reproducible pharmacology.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 1217437-22-3
Cat. No. B11913926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(Pyridin-3-ylmethyl)piperazine
CAS1217437-22-3
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=CN=CC=C2
InChIInChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m1/s1
InChIKeyRRRUGXBWLCRZAJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Pyridin-3-ylmethyl)piperazine in CNS Receptor Research


(R)-2-(Pyridin-3-ylmethyl)piperazine (CAS 1217437-22-3) is a chiral pyridylmethyl-substituted piperazine derivative with the molecular formula C10H15N3 and molecular weight 177.25 g/mol . This compound belongs to the pyridylpiperazine class, which has been extensively investigated as sigma (σ) receptor ligands, with (3-pyridyl)piperazines demonstrating preferential σ1 receptor recognition [1]. The (R)-enantiomer configuration confers stereospecific binding properties relevant to central nervous system (CNS) receptor pharmacology, including interactions with G protein-coupled receptors such as GPR35, histamine H3 receptors, and dopaminergic/serotonergic systems [2].

Why Structural Analogs Cannot Replace (R)-2-(Pyridin-3-ylmethyl)piperazine


Substitution of (R)-2-(Pyridin-3-ylmethyl)piperazine with its positional isomers (2-pyridyl or 4-pyridyl variants), racemic mixtures, or N-substituted derivatives fundamentally alters receptor selectivity profiles. Systematic structure-activity relationship (SAR) studies on pyridylpiperazines demonstrate that the position of the pyridyl nitrogen dictates σ receptor subtype recognition: (3-pyridyl)piperazines favor σ1 receptors, while (2-pyridyl)piperazines favor σ2 receptors [1]. Additionally, the (R)-enantiomer exhibits stereospecific binding to GPR35 with a Ki of 6 nM, whereas racemic mixtures or alternative substitution patterns may show dramatically different affinities—some N-substituted derivatives exhibit binding affinities reduced by over 5000-fold at related receptor targets [2]. Procurement of the exact stereoisomer and regioisomer is therefore essential for reproducible pharmacology and valid SAR interpretation.

Quantitative Differentiation Evidence for (R)-2-(Pyridin-3-ylmethyl)piperazine


σ1 Receptor Selectivity of 3-Pyridylpiperazines

In a systematic SAR study of pyridylpiperazines, (3-pyridyl)piperazines demonstrated preferential binding to σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. While exact Ki values for (R)-2-(pyridin-3-ylmethyl)piperazine were not reported in this study, the class-level inference establishes that the 3-pyridyl positional isomer confers σ1 selectivity as a structural determinant, in contrast to 2-pyridyl isomers which exhibit σ2 preference [2].

sigma receptor CNS pharmacology methamphetamine abuse

GPR35 Binding Affinity

(R)-2-(Pyridin-3-ylmethyl)piperazine exhibits a binding inhibition constant (Ki) of 6 nM at human GPR35 expressed in CHO-K1 cells [1]. This represents nanomolar potency at this orphan G protein-coupled receptor, which is implicated in inflammatory and metabolic signaling. In contrast, a closely related N-substituted pyridylmethyl-piperazine derivative (1-((S)-1-Methyl-pyrrolidin-2-ylmethyl)-4-pyridin-3-ylmethyl-piperazine, CHEMBL267915) showed a Ki of 31,700 nM at α4β2 nicotinic acetylcholine receptors—over 5,000-fold weaker binding [2].

GPR35 GPCR orphan receptor

PPARγ Low-Affinity Negative Control

In a competitive binding assay against human peroxisome proliferator-activated receptor gamma (PPARγ), (R)-2-(pyridin-3-ylmethyl)piperazine demonstrated an IC50 >50,000 nM and an EC50 >15,000 nM in transactivation assays [1]. This negligible activity at PPARγ contrasts with potent PPARγ agonists such as rosiglitazone (IC50 ~40 nM) and pioglitazone [2], establishing this compound as a useful negative control or selectivity counter-screen tool in nuclear receptor pharmacology studies.

PPARγ selectivity negative control

Enantiomer-Specific Procurement

The (R)-enantiomer of 2-(pyridin-3-ylmethyl)piperazine (CAS 1217437-22-3) is specifically designated, with the racemic mixture bearing a distinct CAS registry number (907972-02-5) . This stereochemical distinction is pharmacologically relevant, as enantiomers of piperazine-containing GPCR ligands often exhibit differential binding affinities and functional activities. For instance, stereospecific binding of (R)-configured piperazine derivatives to histamine H3 receptors has been documented with Ki values as low as 1.35 nM for related compounds [1].

chiral resolution enantiomeric purity stereospecific binding

Chemical Stability and Storage Parameters

As a piperazine derivative with a molecular weight of 177.25 g/mol and molecular formula C10H15N3, (R)-2-(pyridin-3-ylmethyl)piperazine should be stored under inert atmosphere at -20°C to prevent oxidation of the piperazine ring nitrogens . Related pyridylmethylpiperazine N-oxide derivatives have been developed as prodrugs precisely because of the susceptibility of the parent piperazine nitrogens to oxidation under ambient conditions [1]. This stability profile contrasts with N-alkylated piperazines, which exhibit greater oxidative resistance but altered receptor pharmacology [2].

chemical stability storage conditions assay reproducibility

Research Applications of (R)-2-(Pyridin-3-ylmethyl)piperazine


GPR35 Deorphanization and Agonist Screening

Use (R)-2-(pyridin-3-ylmethyl)piperazine as a reference ligand in GPR35 binding assays, based on its documented Ki of 6 nM at human GPR35 expressed in CHO-K1 cells [1]. The compound serves as a validated positive control for establishing competitive binding curves in GPR35 deorphanization studies and can be employed to define nonspecific binding in radioligand displacement assays. Its nanomolar potency ensures robust assay window separation from vehicle controls.

σ1 Receptor and Methamphetamine Abuse Studies

Apply (R)-2-(pyridin-3-ylmethyl)piperazine in σ1 receptor binding studies as a (3-pyridyl)piperazine scaffold representative, leveraging the established class-level σ1 preference of this positional isomer over σ2 receptors [2]. This compound is suitable for competitive binding assays using [3H](+)-pentazocine as the σ1 radioligand, particularly in research aimed at developing σ1 antagonists for methamphetamine abuse pharmacotherapy.

PPARγ Counter-Screening Applications

Deploy (R)-2-(pyridin-3-ylmethyl)piperazine as a verified negative control in PPARγ counter-screening panels. With an IC50 >50,000 nM and EC50 >15,000 nM at PPARγ [3], this compound demonstrates negligible cross-reactivity with this nuclear receptor, enabling confident attribution of observed transcriptional activation to intended targets rather than off-target PPARγ engagement. This is particularly valuable in GPCR-focused screening cascades where PPARγ false-positives are a known liability.

Chiral Reference Standard

Utilize the (R)-enantiomer (CAS 1217437-22-3) as a chiral reference standard for analytical method development and quality control of pyridylpiperazine-containing compound libraries. The distinct CAS registry from the racemic mixture (CAS 907972-02-5) enables unambiguous identification in procurement documentation and analytical certificates of analysis . This application is critical for medicinal chemistry programs requiring stereochemically defined SAR data.

Technical Documentation Hub

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